molecular formula C17H18Cl2N8O B6534281 N-(3,4-dichlorophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide CAS No. 1060163-33-8

N-(3,4-dichlorophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide

Cat. No.: B6534281
CAS No.: 1060163-33-8
M. Wt: 421.3 g/mol
InChI Key: IXYRDFWNSHHNJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring three distinct moieties:

  • A 3,4-dichlorophenyl group, which contributes steric bulk and electron-withdrawing properties.
  • A 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl group, a fused heterocyclic system combining triazole and pyrimidine rings.

The piperazine ring adopts a chair conformation, as observed in structurally related carboxamide derivatives . The ethyl substituent on the triazole ring likely enhances lipophilicity, while the dichlorophenyl group may influence target binding specificity. Synthetic routes for analogous compounds involve coupling reactions of α-chloroacetamides or electrophilic intermediates with nucleophilic heterocycles (e.g., pyrazolo-pyrimidinones) .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N8O/c1-2-27-16-14(23-24-27)15(20-10-21-16)25-5-7-26(8-6-25)17(28)22-11-3-4-12(18)13(19)9-11/h3-4,9-10H,2,5-8H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYRDFWNSHHNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)Cl)Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require optimization for yield and purity. Key methods include:

  • Reagents : Various organic solvents and catalysts are employed to enhance reaction efficiency.
  • Techniques : Characterization methods such as NMR spectroscopy and X-ray crystallography are used to confirm the structure and purity of the synthesized compound.

The molecular formula for the compound is C18H19Cl2N6C_{18}H_{19}Cl_2N_6. It exhibits solubility in organic solvents like dimethyl sulfoxide (DMSO) and shows stability under acidic or basic conditions. The structural features critical for its biological activity include:

  • Chlorine Substitution : The presence of dichlorophenyl groups may influence receptor binding and activity.
  • Piperazine Ring : This moiety is known for its role in enhancing drug-like properties.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic potential against various cancer cell lines. For instance:

  • Cytotoxicity : Research indicates that derivatives of the compound exhibit significant cytotoxicity against MCF-7 breast cancer cells with IC50 values around 0.57 μM. These compounds also demonstrated effective inhibition of PIM-1 kinase, a target associated with cancer proliferation and survival, with IC50 values of 11.4 nM .

The biological activity is attributed to several mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1 phase in MCF-7 cells, effectively halting their proliferation.
  • Apoptosis Induction : Treatment with the compound significantly increases apoptosis rates in cancer cells, enhancing cell death compared to control groups .

Data Table: Biological Activity Summary

Biological ActivityCell LineIC50 (μM)Mechanism
CytotoxicityMCF-70.57Apoptosis induction
PIM-1 Kinase Inhibition-11.4Cell cycle arrest
CytotoxicityHepG21.31Apoptosis induction

Study 1: MCF-7 Cell Line

In a study examining the effects of various derivatives on MCF-7 cells, it was found that treatment with this compound led to a notable increase in apoptosis by 58.29-fold compared to untreated controls .

Study 2: HepG2 Cell Line

Similarly, another derivative demonstrated an IC50 value of 1.31 μM against HepG2 liver cancer cells, indicating its broad-spectrum anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural and synthetic parallels between the target compound and related derivatives:

Compound Name Molecular Formula Molecular Weight Key Structural Features Synthesis Insights Reference
N-(3,4-dichlorophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide Inferred C₁₉H₁₈Cl₂N₈O ~493.3 g/mol Triazolo-pyrimidine core, dichlorophenyl, ethyl-piperazine-carboxamide Likely via nucleophilic substitution or coupling
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide C₁₃H₁₇ClN₃O 266.7 g/mol Simplified piperazine-carboxamide with monochloroaryl group Direct amidation of piperazine intermediates
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide C₁₉H₁₆ClF₃N₅O₃ 474.8 g/mol Trifluoromethylpyridine substituent, benzoxazinyl group Multi-step coupling with halogenated intermediates
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C₂₁H₂₂N₆O 374.4 g/mol Pyrazolo-pyridine core, ethyl-methylpyrazole substituent Condensation of carboxamide with heterocycles
Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives (e.g., 3b, 3c) Variable ~450–500 g/mol Fused pyrimido-pyrimidinone systems, acrylamide linkages SNAr reactions or metal-catalyzed couplings

Key Observations:

Structural Diversity: The target compound’s triazolo-pyrimidine core distinguishes it from pyrazolo-pyridine () or pyrimido-pyrimidinone () systems. These heterocycles modulate electronic properties and binding affinities. Substituent Effects: The dichlorophenyl group (target) vs. trifluoromethylpyridine () or benzoxazinyl () groups alters solubility and target interactions.

Synthetic Strategies :

  • Piperazine-carboxamide derivatives are commonly synthesized via amide coupling (e.g., chloroacetamide intermediates in ).
  • Complex heterocycles (e.g., triazolo-pyrimidine) require multi-step reactions, often involving cyclization or metal-catalyzed cross-couplings .

Conformational Trends :

  • Piperazine rings in carboxamides consistently adopt chair conformations , as validated by crystallographic data .

Research Implications

  • Kinase Inhibition : Pyrimidine and triazole derivatives are frequently explored as kinase inhibitors (e.g., JAK2, EGFR) .
  • CNS Targets : Piperazine-carboxamides are prevalent in neuropharmacology (e.g., antipsychotics, serotonin modulators) .

Further studies should prioritize:

  • Structure-Activity Relationship (SAR) : Modifying substituents on the triazolo-pyrimidine or dichlorophenyl groups.
  • ADMET Profiling : Assessing the impact of the ethyl group on metabolic stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.